2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium

Description

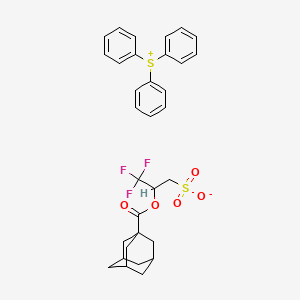

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium (CAS: 1240248-58-1) is a sulfonium salt comprising a triphenylsulfonium cation paired with a structurally complex anion. The anion features an adamantane moiety linked via a carbonyloxy group to a trifluoropropane sulfonate chain. This design combines the rigidity and hydrophobicity of adamantane with the electron-withdrawing trifluoromethyl and sulfonate groups, making it particularly suitable for applications requiring thermal stability and controlled acidity, such as photoacid generators (PAGs) in advanced lithography .

The compound is commercially available with standardized purity grades and safety protocols, including precautions against heat exposure (P210) and handling guidelines (P201/P202) .

Properties

Molecular Formula |

C32H33F3O5S2 |

|---|---|

Molecular Weight |

618.7 g/mol |

IUPAC Name |

2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1 |

InChI Key |

LWCJGPXPEOMYDB-UHFFFAOYSA-M |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2-bis(fluoroalkyl)oxirane Intermediate

- Starting Material: A fluorinated alcohol with the general formula $$ R1-CF2-CH2OH $$, where $$ R1 $$ is a fluoroalkyl group.

- Step 1: The fluorinated alcohol is reacted with a sulfonylating agent such as p-toluenesulfonyl chloride or p-toluenesulfonic anhydride under basic conditions to form an oxirane precursor sulfonate.

- Step 2: The oxirane precursor undergoes ring closure under basic conditions to yield the 2,2-bis(fluoroalkyl)oxirane intermediate.

| Parameter | Details |

|---|---|

| Sulfonylating Agents | p-Toluenesulfonyl chloride, p-Toluenesulfonic anhydride |

| Base | Organic or inorganic bases (aqueous solution) |

| Temperature | Cooling or heating as needed; typically ambient to moderate temperatures |

| Solvent | Solventless or with solvents like methanol, ethanol |

| Purification | Aqueous work-up, filtration, distillation, chromatography |

- Chlorinating or brominating agents (e.g., thionyl chloride, phosphorus oxychloride) may alternatively be used to form halide precursors, but sulfonate precursors are preferred due to better handling and crystallinity.

- The oxirane intermediate is an oily, water-immiscible compound and can be separated efficiently from aqueous layers without extensive purification.

Ring-Opening Reaction with Sulfur Nucleophile

- The oxirane intermediate is reacted with a sulfur nucleophile such as sodium hydrogensulfite (NaHSO3) to open the epoxide ring and form a sulfonic acid salt intermediate.

| Parameter | Details |

|---|---|

| Sulfur Nucleophile | Sodium hydrogensulfite (preferred), sulfites or hydrogensulfites |

| Molar Ratio | 1.0 to 5.0 moles of nucleophile per mole of oxirane (preferably 1.0 to 3.0) |

| Solvent | Water preferred; alcohols like methanol, ethanol, or 1-propanol possible |

| Temperature | 10 to 40 °C (preferably 20 to 40 °C) |

| Reaction Time | 4 to 24 hours |

Ion Exchange to Form Triphenylsulfonium Salt

- The sulfonic acid salt intermediate undergoes ion exchange with a triphenylsulfonium halide (e.g., triphenylsulfonium iodide, bromide, or chloride) to form the final sulfonium salt compound.

| Parameter | Details |

|---|---|

| Sulfonium Salt | Triphenylsulfonium halides (iodide, bromide, chloride) |

| Solvent | Organic solvents such as dichloromethane, toluene, hexane, diethyl ether, tetrahydrofuran, or acetonitrile |

| Reaction Time | 0.5 to 20 hours |

| Purification | Standard organic work-up and crystallization |

- The sulfonic acid salt intermediate is often a quaternary ammonium salt soluble in organic solvents, facilitating the ion exchange.

- The substituents on the sulfonium cation can vary, but triphenylsulfonium is the typical choice for this compound.

Summary Table of Preparation Steps

| Step | Reactants & Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Fluorinated alcohol + p-toluenesulfonyl chloride/base | Ambient to moderate temp, aqueous or solventless | Oxirane precursor sulfonate | Purified by filtration, distillation |

| 2 | Oxirane precursor + NaHSO3 (sodium hydrogensulfite) | 20-40 °C, 4-24 h, aqueous solvent | Sulfonic acid salt intermediate | Sodium hydrogensulfite preferred |

| 3 | Sulfonic acid salt + triphenylsulfonium halide | 0.5-20 h, organic solvent | This compound | Ion exchange reaction, purified product |

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used at each stage to confirm the structure and purity of intermediates and final product.

- X-ray Crystallography: Employed to elucidate the three-dimensional structure of the final sulfonium salt.

- Mass Spectrometry and Elemental Analysis: Support molecular weight and composition confirmation.

- Purity Assessment: Chromatographic techniques (e.g., HPLC) ensure high purity suitable for research and industrial applications.

Research Results and Performance

- The described synthetic route achieves high yields of the oxirane intermediate and final sulfonium salt.

- The use of sulfonate leaving groups in the precursor ensures better handling and crystallinity compared to halide analogs.

- Sodium hydrogensulfite is the preferred nucleophile due to cost-effectiveness and operational simplicity.

- The ion exchange step with triphenylsulfonium halides is efficient in organic solvents, yielding the target compound with excellent purity.

- The final compound exhibits high chemical stability and is effective as a photoacid generator in lithographic resist formulations.

Chemical Reactions Analysis

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated products such as adamantanone and adamantanol .

Scientific Research Applications

The applications of adamantane derivatives are varied, especially concerning 2-(Adamantane-1-carbonyloxy)propanoic acid and related compounds. Adamantane and its derivatives have unique structural properties that lend themselves to various applications in polymer chemistry, photoacid generators, and direct radical functionalization .

2-(Adamantane-1-carbonyloxy)propanoic acid

2-(Adamantane-1-carbonyloxy)propanoic acid, with the molecular formula and a molecular weight of 252.31 g/mol, is characterized by its adamantane core linked to a propanoic acid moiety .

Properties

- IUPAC Name 2-(adamantane-1-carbonyloxy)propanoic acid

- InChI InChI=1S/C14H20O4/c1-8(12(15)16)18-13(17)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,16)

- InChIKey QXIHERDSZJIYBZ-UHFFFAOYSA-N

- SMILES CC(C(=O)O)OC(=O)C12CC3CC(C1)CC(C3)C2

Applications

- Polymers Adamantyl substituents can be introduced into polymers' side chains, which can significantly alter the polymers' thermal and physical properties. For example, incorporating adamantane groups can increase the glass transition temperature () of polyphosphazenes .

- Photoacid Generators Adamantane derivatives are used in synthesizing onium salt photoacid generators, which are crucial in photolithography. These compounds can be prepared with high yields and at low costs, making them industrially advantageous . For example, triphenylsulfonium 2-adamantyloxy-3,3,3-trifluoromethyl-2-trifluoromethylpropanesulfonate is synthesized using this method and is useful as a photoacid generator .

- Direct Radical Functionalization Adamantane's diamondoid C–H bonds can be directly converted to C–C bonds through radical-based functionalization reactions, allowing for a variety of products .

- Ligand Frameworks Adamantane is used as a bulky alkyl substituent on ligand frameworks in catalysts such as N-heterocyclic carbene IAd and Jacobsen's chiral chromium catalyst .

- Optical Materials and Nanoscale Frameworks The rigid, saturated framework of adamantane is used as a scaffold for connecting unsaturated linkers and chromophores in optical materials and nanoscale frameworks .

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium

this compound is another adamantane derivative with applications as a photoacid generator [3, 7].

Mechanism of Action

The mechanism of action of 2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Key Observations:

Anion Acidity: The adamantane-based anion is expected to exhibit lower acidity compared to perfluorinated anions like nonaflate, which are stronger acids critical for rapid acid generation in lithography .

Thermal Stability : Adamantane’s rigid hydrocarbon framework enhances thermal stability, reducing decomposition risks during high-temperature processes (e.g., semiconductor manufacturing) compared to hydrolytically unstable hexafluorophosphate .

Research and Industrial Relevance

- Lithography: Nonaflate derivatives dominate in extreme ultraviolet (EUV) lithography due to their high acid strength, but the target compound’s stability makes it viable for processes requiring prolonged thermal endurance .

Biological Activity

2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium is a complex chemical compound characterized by its unique structure, which combines an adamantane moiety with a trifluoropropane sulfonate and a triphenylsulfonium cation. This compound has garnered attention for its potential applications in organic synthesis and materials science. However, specific biological activity data remains limited.

Structural Overview

The molecular formula of this compound is , and it has a molecular weight of approximately 650.74 g/mol. The adamantane structure is known for its lipophilicity and ability to enhance the pharmacokinetics of drug candidates due to its stability in biological systems .

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, several insights can be drawn from related compounds:

- Antiviral Properties : Compounds containing adamantane structures have been investigated for antiviral properties. For instance, amantadine, an adamantane derivative, is known to inhibit the M2 ion channel of the influenza virus, suggesting that similar compounds could exhibit antiviral activity through analogous mechanisms .

- Anticancer Potential : The incorporation of trifluoromethyl groups in organic compounds often enhances lipophilicity and metabolic stability, which may lead to increased biological activity against cancer cells. This characteristic is particularly relevant for compounds designed for targeted drug delivery systems .

The mechanisms by which adamantane derivatives exert their biological effects include:

- Membrane Interaction : Adamantane derivatives can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for drug delivery applications as it facilitates the transfer of therapeutic agents across cellular membranes .

- Stability Enhancement : The rigid structure of adamantane protects adjacent functional groups from metabolic degradation, potentially prolonging the compound's action in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| 4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluoro-butane-1-sulfonate;triphenylsulfonium | Adamantane core and sulfonate functionality | Different fluorinated alkyl chain |

| 3,3,3-Trifluoropropane-1-sulfonamide | Trifluoropropane moiety | Lacks adamantane structure |

| 2-Hydroxy-2-(trifluoromethyl)propane-1-sulfonate;triphenylsulfonium | Contains trifluoromethyl groups | Hydroxyl group instead of carbonyl |

This table highlights how the unique combination of an adamantane structure with a trifluoropropane sulfonate distinguishes this compound from others in its class.

Case Studies and Research Findings

Research focusing on adamantane derivatives has provided insights into their potential applications:

- Drug Delivery Systems : Studies have shown that liposomes incorporating adamantane derivatives can enhance drug stability and targeting capabilities. For example, adamantyl glycopeptides have been developed to target specific receptors on immune cells .

- In Vivo Studies : Experimental models have demonstrated that modifications to the adamantyl structure can significantly affect biological activity. For instance, certain diastereoisomers of adamantyl tripeptides exhibited varying degrees of immunostimulatory effects depending on their chirality .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

When handling this compound, prioritize these measures:

- Thermal Stability : Avoid exposure to heat, sparks, or open flames (P210, P220) .

- Moisture Control : Store in airtight containers under inert gas (P233, P231 + P232) to prevent hydrolysis or decomposition .

- Personal Protective Equipment (PPE) : Use flame-resistant clothing (P283), nitrile gloves (P280), and respiratory protection (P285) in poorly ventilated areas .

- Environmental Containment : Prevent environmental release (P273) due to potential bioaccumulation risks .

Q. Which analytical methods are recommended for structural characterization?

- NMR Spectroscopy : Use and NMR to confirm adamantane and sulfonate group positions. For example, adamantane’s rigid structure produces distinct singlet peaks, while trifluoromethyl groups show splitting patterns .

- Chromatography : Employ HPLC with UV detection (as in ) to assess purity and detect residual solvents like triethylamine .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns of the sulfonate moiety .

Q. How should researchers evaluate purity and potential contaminants?

- Residual Solvent Testing : Follow USP guidelines using a validated HPLC method with a dimethyl sulfoxide/sodium hydroxide diluent (4:1 ratio) and triethylamine calibration .

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition thresholds to identify impurities affecting stability .

Advanced Research Questions

Q. How can synthetic routes be optimized to produce derivatives with modified reactivity?

- Sulfonate Substitution : Replace the sulfonate group via nucleophilic displacement using thiols or amines under anhydrous conditions (). Monitor reaction progress with NMR due to trifluoromethyl sensitivity .

- Adamantane Functionalization : Adapt methods from by reacting adamantane-1-carbonyl chloride with hydroxyl-containing substrates in trifluoroacetic acid to form esters or amides .

Q. What strategies resolve contradictions in structural data, such as unexpected diketone formation?

- Mechanistic Studies : Replicate conditions from , where adamantylation of 1,4-dihydroxynaphthalene led to diketone formation. Use deuterated solvents in NMR to track proton exchange and confirm tautomeric equilibria .

- X-ray Crystallography : Resolve ambiguities (e.g., bond hybridization) by growing single crystals in inert atmospheres, as demonstrated for adamantane-thiourea derivatives () .

Q. How does the adamantane moiety influence photochemical or thermal stability?

- Computational Modeling : Perform DFT calculations to compare energy barriers for adamantane-linked triazoles () versus non-adamantane analogs. Focus on steric effects and C–H bond dissociation energies .

- Accelerated Aging Tests : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) while monitoring decomposition via FTIR and LC-MS .

Q. What conjugation strategies enable the compound’s use in targeted drug delivery systems?

- Peptide Conjugation : Adapt solid-phase synthesis () by linking the sulfonate group to cationic peptides (e.g., YRFK-NH) via carbodiimide crosslinkers. Purify conjugates using reversed-phase HPLC .

- Lipid Nanoparticle Encapsulation : Use microfluidics to encapsulate the compound in PEGylated lipids, leveraging adamantane’s hydrophobicity for improved biodistribution .

Q. Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.